molecular formula C16H19N B11880723 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine

3-Ethyl-2-(naphthalen-1-yl)pyrrolidine

Cat. No.: B11880723
M. Wt: 225.33 g/mol
InChI Key: ZQLGPMFUELNVPP-UHFFFAOYSA-N
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Description

3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylamine with 3-ethyl-2-bromopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or naphthyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated naphthyl or ethyl groups.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-Ethyl-2-(naphthalen-1-yl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

    2-(Naphthalen-1-yl)pyrrolidine: Lacks the ethyl group, which may affect its binding affinity and reactivity.

    3-Ethylpyrrolidine: Lacks the naphthyl group, resulting in different electronic and steric properties.

    Naphthylpyrrolidine Derivatives: Various derivatives with different substituents on the naphthyl or pyrrolidine rings.

Uniqueness: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is unique due to the combination of the ethyl and naphthyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

3-ethyl-2-naphthalen-1-ylpyrrolidine

InChI

InChI=1S/C16H19N/c1-2-12-10-11-17-16(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,16-17H,2,10-11H2,1H3

InChI Key

ZQLGPMFUELNVPP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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